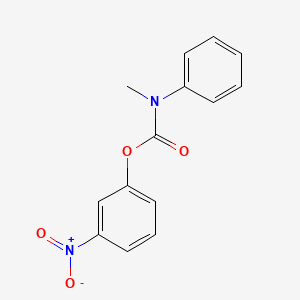
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide acts as an inhibitor of the co-stimulatory molecule glucocorticoid-induced TNF receptor (GITR). GITR is expressed on various immune cells such as T cells, B cells, and dendritic cells. When GITR is activated, it enhances the immune response by promoting the survival and proliferation of immune cells. 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits the activation of GITR, thereby suppressing the immune response.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits tumor growth by promoting the activation of immune cells such as T cells and natural killer cells. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide suppresses autoimmune responses by reducing the activation of immune cells. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide enhances the immune response against pathogens by promoting the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has various advantages and limitations for lab experiments. One of the advantages is its specificity towards GITR, which makes it a useful tool for studying the role of GITR in immune responses. Another advantage is its ability to enhance the efficacy of immunotherapy in cancer. One of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo. Another limitation is its potential off-target effects, which need to be carefully monitored.
Orientations Futures
There are various future directions for research on 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential therapeutic applications in other diseases such as neurological diseases and metabolic diseases. Another direction is to develop more potent and specific inhibitors of GITR. Another direction is to study the combination therapy of 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide with other immunotherapeutic agents. Overall, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has the potential to be a useful tool for studying immune responses and a promising therapeutic agent for various diseases.
Méthodes De Synthèse
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2,6-dichloroaniline, which is then reacted with 4,5-dimethyl-2-thiocyanato-1,3-thiazole to form 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. The purity of synthesized 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be confirmed using various analytical techniques such as HPLC and NMR.
Applications De Recherche Scientifique
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and infectious diseases. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to suppress autoimmune responses and reduce inflammation. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to enhance the immune response against pathogens.
Propriétés
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)7-6-10-11(15)4-3-5-12(10)16/h3-7H,1-2H3,(H,17,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICRZZBBFYYMF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)



![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)



![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)
![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)